molecular formula C6H7ClN2 B048049 3-Amino-6-chloro-2-picoline CAS No. 164666-68-6

3-Amino-6-chloro-2-picoline

Cat. No.: B048049
CAS No.: 164666-68-6
M. Wt: 142.58 g/mol
InChI Key: QVCIIOZINFCMDJ-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-picoline: is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a methyl group at the second position on the pyridine ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties .

Safety and Hazards

3-Amino-6-chloro-2-picoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-2-picoline typically involves multi-step reactions. One common method starts with 2-Amino-3-nitro-6-picoline . The nitro group is reduced to an amino group using stannous chloride dihydrate in the presence of concentrated hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloro-2-picoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include and in polar solvents.

    Oxidation Reactions: Reagents such as or are used.

    Reduction Reactions: Reducing agents like or are employed.

Major Products:

Comparison with Similar Compounds

  • 2-Amino-3-chloro-6-picoline
  • 3-Amino-2-chloro-6-picoline
  • 4-Amino-3-chloro-2-picoline

Comparison: 3-Amino-6-chloro-2-picoline is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. Compared to its analogs, it offers a versatile platform for introducing amino and chloro moieties into different molecules, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

6-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCIIOZINFCMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426559
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164666-68-6
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-2-picoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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